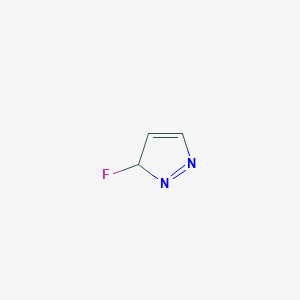

3-Fluoro-3H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

921604-87-7 |

|---|---|

Molecular Formula |

C3H3FN2 |

Molecular Weight |

86.07 g/mol |

IUPAC Name |

3-fluoro-3H-pyrazole |

InChI |

InChI=1S/C3H3FN2/c4-3-1-2-5-6-3/h1-3H |

InChI Key |

IXMOTXMMWNXTLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC1F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 3h Pyrazole and Its Structural Congeners

Direct Fluorination Strategies on Pyrazole (B372694) Scaffolds

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing pyrazole ring. This approach is often favored for its potential efficiency in late-stage functionalization. thieme-connect.com

Electrophilic Fluorination Approaches using Fluorinating Reagents

Electrophilic fluorinating agents are widely used for the direct fluorination of pyrazole scaffolds. google.com Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are prominent examples. researchgate.netthieme-connect.com

The reaction of 1H-pyrazole with an electrophilic fluorinating agent can selectively yield 4-fluoro-1H-pyrazole. google.com For instance, the use of Selectfluor™ in acetonitrile (B52724) has been shown to produce 4-fluoropyrazole derivatives. thieme-connect.com In some cases, this reaction can lead to the formation of 4,4-difluoro-1H-pyrazole systems through a sequential fluorination process at the C4-position. thieme-connect.com The initial electrophilic attack occurs at the 4-position, and further fluorination can lead to a difluorinated salt intermediate, which upon workup, yields the 4,4-difluoro-1H-pyrazole product. thieme-connect.com

Sandford and co-workers investigated the direct electrophilic fluorination of pyrazoles at the C4-position using both Selectfluor and a 10% F2/N2 gas mixture. sci-hub.se These methods typically resulted in mixtures of mono- and difluoropyrazoles. sci-hub.se Another study demonstrated that metal-free electrophilic fluorination of pyrazoles bearing a methylene (B1212753) group at the C4-position with Selectfluor® can lead to 4-fluoropyrazole products via C-C bond cleavage. thieme-connect.com

The regioselectivity of electrophilic fluorination can be influenced by the substituents on the pyrazole ring. For 1-substituted pyrazoles, deprotonation at the C5-position with a strong base like a lithium base, followed by treatment with NFSI, can yield 1-substituted-5-fluoropyrazoles. researchgate.netenamine.net

| Fluorinating Reagent | Substrate | Product(s) | Reference(s) |

| Selectfluor™ | 1H-Pyrazole | 4-Fluoro-1H-pyrazole, 4,4-Difluoro-1H-pyrazole | thieme-connect.comgoogle.com |

| Selectfluor™ or 10% F2/N2 | 3,5-Disubstituted pyrazoles | 4-Fluoro- and 4,4-difluoropyrazoles | sci-hub.se |

| N-Fluorobenzenesulfonimide (NFSI) | 1-Substituted pyrazoles (after deprotonation) | 1-Substituted-5-fluoropyrazoles | researchgate.netenamine.net |

| Selectfluor™ | 4-(Methylene-substituted) pyrazoles | 4-Fluoropyrazoles (via C-C cleavage) | thieme-connect.com |

Nucleophilic Fluorination Methodologies

A more recent approach involves the treatment of α-diazo-β-ketoesters with hydrofluoric acid (HBF4), where the typically inert tetrafluoroborate (B81430) anion acts as a nucleophilic fluorine source. rsc.org The resulting α-fluoro-β-ketoesters are versatile intermediates that can be cyclized to form fluoro-pyrazoles in a single step. rsc.org

Radical Fluorination Protocols

Radical fluorination presents another avenue for the synthesis of fluorinated pyrazoles. While less common than electrophilic or nucleophilic methods for direct C-H fluorination of the pyrazole core itself, radical processes are often employed in the synthesis of fluoroalkylated pyrazoles. researchgate.net For instance, the trifluoromethylation of pyrazoles can be achieved using reagents that generate trifluoromethyl radicals. mdpi.com However, these reactions can sometimes suffer from a lack of regioselectivity. mdpi.com

De Novo Pyrazole Ring Construction through Cyclocondensation Reactions

This strategy involves building the fluorinated pyrazole ring from acyclic precursors that already contain the fluorine atom. This approach often provides better control over the regiochemistry of the final product. mdpi.com

Utilization of Fluorinated 1,3-Dicarbonyl Equivalents

A widely employed and highly effective method for constructing fluorinated pyrazoles is the Knorr cyclocondensation, which involves the reaction of a fluorinated 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netresearchgate.net This method is particularly useful for the synthesis of trifluoromethylated pyrazoles. researchgate.net

For example, the condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with a substituted hydrazine can yield 3-(trifluoromethyl)pyrazole (B122699) derivatives. mdpi.com Similarly, 2-(trifluoromethyl)-1,3-diketones react with hydrazines to form 4-(trifluoromethyl)pyrazole derivatives. researchgate.net The reaction of fluorinated β-alkoxyvinyl ketones and fluorinated ynones with hydrazines also falls under this category, providing access to various fluorinated pyrazoles. sci-hub.se

| Fluorinated Precursor | Hydrazine Derivative | Product Type | Reference(s) |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Substituted Hydrazine | 3-(Trifluoromethyl)pyrazoles | mdpi.com |

| 2-(Trifluoromethyl)-1,3-diketones | Hydrazine | 4-(Trifluoromethyl)pyrazoles | researchgate.net |

| Fluorinated β-Alkoxyvinyl Ketones | Hydrazine | Fluorinated Pyrazoles | sci-hub.se |

| Fluorinated Ynones | Hydrazine | Fluorinated Pyrazoles | sci-hub.se |

Reactions Involving Fluorinated Enaminones and Related Intermediates

Fluorinated enaminones are valuable intermediates for the synthesis of fluorinated pyrazoles. sci-hub.seresearchgate.net These compounds can be prepared and subsequently cyclized with hydrazine to afford the desired pyrazole ring. For example, monofluorinated enaminoketones, synthesized by the fluorination of β-methylthio-β-enaminoketones with Selectfluor, can be condensed with various hydrazines to produce 3-amino-4-fluoropyrazoles. researchgate.net

In a different approach, the reaction of α-cyano-α,α-difluoroketones with hydrazine in refluxing isopropanol (B130326) has been shown to surprisingly yield 3-unsubstituted 4-fluoropyrazoles through a novel mechanism. nih.govresearchgate.net This transformation highlights the unique reactivity of these fluorinated precursors. Furthermore, a three-component reaction involving enaminones, 3-aminoindazoles, and Selectfluor® has been developed to synthesize fluorinated pyrimido[1,2-b]indazole derivatives, showcasing the versatility of enaminones in constructing complex fluorinated heterocyclic systems. acs.org

Condensation of Hydrazine Derivatives with Fluorinated Carbonyl Precursors

The condensation of hydrazine and its derivatives with fluorinated 1,3-dicarbonyl compounds or their synthetic equivalents represents a foundational and widely utilized method for constructing the fluoropyrazole core. mdpi.compsu.edu This approach leverages the classical Knorr pyrazole synthesis, where the hydrazine acts as a dinucleophilic species attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl precursor, followed by cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com

Fluorinated β-alkoxyvinyl ketones and fluorinated enones are common precursors in these reactions. For instance, the reaction of a fluoro-substituted enone with hydrazine sulfate (B86663) in boiling ethanol (B145695) has been shown to produce the corresponding fluoropyrazole in high yield. sci-hub.se In one study, a fluoro-substituted product was obtained from a vinyl ketone, which then reacted with hydrazine in ethanol to provide a fluoropyrazole in 73% yield. sci-hub.se Similarly, a different fluoroenone was reacted with hydrazine sulfate to afford a fluoropyrazole in an 87% yield. mdpi.comsci-hub.se

The reaction can also be performed in a continuous flow process. A telescoped two-step continuous flow system has been developed where a 1,3-dicarbonyl derivative is first fluorinated using elemental fluorine gas in acetonitrile. beilstein-journals.orgnih.gov The resulting crude 3-fluoropentane-2,4-dione (B1624492) is then immediately mixed with a stream of hydrazine hydrate (B1144303) to produce 4-fluoro-3,5-dimethyl-1H-pyrazole. beilstein-journals.orgnih.gov This method avoids the isolation of intermediates and allows for safer handling of reagents. beilstein-journals.org Using excess hydrazine ensures the complete conversion of the fluorinated dicarbonyl intermediate. nih.gov

The choice of precursors can direct the regioselectivity of the final product. The condensation of perfluoroalkylated 1,3-dicarbonyl compounds is a common strategy, though it can sometimes lead to isomeric mixtures. researchgate.netdergipark.org.tr A method utilizing α-perfluoroalkenylated aldehydes, formed via photocatalysis, reacts with hydrazine via a nucleophilic attack and subsequent ring closure. mdpi.com This process is proposed to proceed through the formation of a hydrazone intermediate, followed by the elimination of hydrogen fluoride (B91410) and intramolecular nucleophilic addition to yield 3,4-substituted pyrazoles. psu.edumdpi.com

Table 1: Examples of Fluoropyrazole Synthesis via Condensation

| Fluorinated Precursor | Hydrazine Derivative | Conditions | Product | Yield | Reference(s) |

| Fluoro-substituted enone (from vinyl ketone) | Hydrazine | Boiling ethanol | Fluoropyrazole 40 | 73% | sci-hub.se |

| Fluoroenone 42 | Hydrazine sulfate | Not specified | Fluoropyrazole 43 | 87% | mdpi.comsci-hub.se |

| 3-Fluoropentane-2,4-dione | Hydrazine hydrate | Continuous flow, MeCN | 4-Fluoro-3,5-dimethyl-1H-pyrazole | 66% | researchgate.net |

| α-Perfluoroalkenylated aldehydes | Hydrazine hydrate | Ethanol, 100°C | 3-(Perfluoroalkyl)-4-substituted-1H-pyrazoles | 64-84% | mdpi.com |

| Benzoylfluoroacetonitrile | 80% Hydrazine | Reflux, isopropanol | 3-Amino-4-fluoropyrazole 43a | Not specified | researchgate.net |

[3+2] Cycloaddition Reactions in Fluoropyrazole Formation

[3+2] Cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and highly convergent strategy for synthesizing five-membered heterocyclic rings, including fluorinated pyrazoles. mdpi.comsemanticscholar.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to form the pyrazole core in a single step. nih.gov

A significant pathway in this category involves the reaction of fluorinated diazoalkanes with unsaturated substrates. sci-hub.se Diazo compounds serve as the 1,3-dipole component. For example, difluoromethyldiazomethane (CF2HCHN2), generated in situ from difluoroethylamine, readily undergoes [3+2] cycloaddition with electron-deficient alkynes at room temperature. sci-hub.se This method has been successfully applied to produce a range of difluoromethyl-substituted pyrazoles in moderate to excellent yields (29-83%). sci-hub.se The use of flow chemistry provides a safer protocol for handling potentially hazardous diazo compounds like CF2HCHN2 on a larger scale, affording difluoromethylated pyrazoles in yields of 71-99%. sci-hub.se

Similarly, a one-pot reaction between C2F5CH2NH2·HCl, sodium nitrite (B80452) (NaNO2), and electron-deficient alkynes generates pentafluoroethyldiazomethane (C2F5CHN2) in situ. beilstein-journals.org This species then participates in a [3+2] cycloaddition to produce C2F5-substituted pyrazoles in high yields. beilstein-journals.org The reaction exhibits high regioselectivity, with monosubstituted alkynes yielding 3,5-disubstituted pyrazoles. beilstein-journals.org The development of shelf-stable masked monofluorodiazoethane reagents has further expanded the scope of these reactions, allowing for the synthesis of monofluoromethyl-functionalized heterocycles. chinesechemsoc.orgchinesechemsoc.org

Table 2: Examples of [3+2] Cycloaddition with Fluorinated Diazo Compounds

| Fluorinated Diazo Compound (or precursor) | Unsaturated Substrate | Conditions | Product Type | Yield | Reference(s) |

| CF2HCHN2 (in situ) | Electron-deficient alkynes | Room Temperature | Difluoromethyl-substituted pyrazoles | 29-83% | sci-hub.se |

| CF2HCHN2 (in situ, flow) | Electron-deficient alkynes | Flow reactor, heated coil | Difluoromethylated pyrazoles | 71-99% | sci-hub.se |

| C2F5CHN2 (in situ from C2F5CH2NH2·HCl/NaNO2) | Electron-deficient alkynes | Dichloromethane/water | C2F5-substituted pyrazoles | Excellent | beilstein-journals.org |

| N-aryl nitrile imines (from trifluoroacetonitrile) | Enones (levoglucosenone) | Not specified | Trifluoromethylated cycloadducts | Not specified | bohrium.com |

| Trifluoroacetonitrile imines (in situ) | Chalcones (enones) | Not specified | trans-5-Acyl-pyrazolines | Not specified | acs.org |

Mesoionic compounds, such as sydnones, are stable 1,3-dipoles that are highly effective in cycloaddition reactions for pyrazole synthesis. mdpi.comsemanticscholar.org The introduction of fluorine to these precursors offers a direct route to fluorinated pyrazoles. Specifically, 4-fluorosydnones have been synthesized and identified as a unique class of mesoionic dipoles. researchgate.netresearchgate.net

The synthesis of these fluorinated precursors can be achieved through the electrophilic fluorination of σ-sydnone Pd(II) precursors using Selectfluor. researchgate.netresearchgate.net Once formed, 4-fluorosydnones exhibit exceptional reactivity in both copper-catalyzed and strain-promoted cycloaddition reactions with a variety of alkynes. researchgate.net These reactions proceed rapidly and with high selectivity, affording 5-fluoro-1,4-pyrazoles. researchgate.netacs.org The reaction rates are notably high, with bimolecular rate constants reaching up to 10⁴ M⁻¹s⁻¹, which surpasses rates documented for other cycloalkynes. researchgate.netresearchgate.net This method provides a general and regioselective approach to synthesizing 5-trifluoromethylpyrazoles and other fluorinated analogues. acs.org

Table 3: Cycloaddition with Mesoionic Fluorinated Sydnones

| Mesoionic Precursor | Substrate | Reaction Type | Product | Key Finding | Reference(s) |

| 4-Fluorosydnones | Terminal and cyclic alkynes | Copper-catalyzed & Strain-promoted cycloaddition | 5-Fluoro-1,4-pyrazoles | Very rapid and selective reactions | researchgate.netresearchgate.net |

| 3-Arylsydnones (fluorine on aryl ring) | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 1,3-Dipolar cycloaddition | 1-(2-Fluorophenyl)pyrazoles | Straightforward synthesis under usual conditions | mdpi.comsemanticscholar.org |

| 4-Trifluoromethylsydnones | Alkynes | Alkyne cycloaddition | 5-Trifluoromethylpyrazoles | General and regioselective approach | acs.org |

Functional Group Interconversions and Site-Selective Post-Synthetic Derivatization

Post-synthetic modification of a pre-formed pyrazole ring is a crucial strategy for introducing functional diversity. This includes altering existing functional groups or adding new ones to specific positions on the heterocyclic core.

Halogen exchange (Halex) reactions are a key method for functional group interconversion on aromatic and heterocyclic rings. google.com While often used to introduce fluorine, these reactions can also be employed to exchange other halogens. An unprecedented 1,3-halogen dance reaction has been reported for pyrazole 1-oxides, where a bromine-magnesium exchange initiates the migration of a bromine atom, providing access to 3,4-disubstituted pyrazoles. clockss.org

Although direct examples of exchanging, for instance, a chlorine for a bromine on a fluoropyrazole ring are less common in the provided context, the principles of Halex reactions on pyrazoles are well-established. For example, the exchange of chlorine for fluorine on a 5-chloro-1H-pyrazole-4-carbonyl chloride using alkali metal fluorides is a known industrial process. google.com This transformation can be successfully carried out in non-polar solvents like toluene (B28343) or xylene, which are considered unexpected but effective media for this type of reaction. google.com The halogenation of pyrazole nuclei, typically with electrophilic reagents, often occurs first at the 4-position unless it is already substituted. researchgate.net

Once a fluoropyrazole core is synthesized, it can undergo further reactions to install additional functional groups, a process known as post-synthetic derivatization. This allows for the fine-tuning of the molecule's properties. One powerful technique is the site-selective C-H functionalization of the pyrazole ring. For example, a ruthenium-catalyzed, PhI(OCOCF3)2-mediated direct ortho-C-H monoarylation has been demonstrated for 1-phenyl-1H-pyrazoles using arylboronic acids. rsc.org This method allows for the highly selective formation of a new carbon-carbon bond at a specific position relative to the existing groups on the pyrazole framework. rsc.org

Another derivatization strategy involves the condensation of a pre-formed pyrazole with other reagents. For instance, after synthesizing N-CF3-substituted pyrazoles through the cyclization of transiently generated trifluoromethylhydrazine with 1,3-dicarbonyl compounds, further modifications can be envisioned. acs.org Attempts to synthesize an N-CF3-azaindazole via condensation with 2-fluoronicotinaldehyde illustrate the potential for subsequent intramolecular SNAr reactions to build fused ring systems, although this specific transformation proved challenging under the tested conditions. acs.org The functionalization of the pyrazole scaffold is a significant trend for creating new molecules with diverse applications. researchgate.net

Regioselective Control in 3-Fluoro-3H-pyrazole Formation

The formation of fluorinated pyrazoles, particularly from unsymmetrical precursors, presents a notable challenge in controlling regioselectivity. mdpi.com The reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone can yield two different pyrazole regioisomers. conicet.gov.ar Achieving high regioselectivity is crucial for the efficient synthesis of target molecules and avoiding tedious separation of isomeric mixtures. conicet.gov.arcolab.ws Key strategies to influence the regiochemical outcome include the modulation of solvent properties and the inherent structural features of the starting materials. acs.orgcolab.ws

The choice of solvent can dramatically influence the regioselectivity of pyrazole formation. colab.ws Traditionally, these cyclocondensation reactions are performed in protic solvents like ethanol. nih.gov However, this often results in poor regioselectivity, yielding mixtures of isomers. conicet.gov.arnih.gov

Recent studies have demonstrated that the use of specialized solvents can steer the reaction towards a single, desired regioisomer. Aprotic dipolar solvents have been found to produce better results than polar protic solvents. nih.gov For instance, the cyclocondensation of 4,4,4-trifluoro-1-arylbutan-1,3-diones with aryl hydrazines in N,N-dimethylacetamide (DMAc) under acidic conditions at room temperature affords the corresponding 1-aryl-3-trifluoromethyl-5-aryl-1H-pyrazoles with high yield and a regioselectivity of 98:2. nih.gov In contrast, conducting the same reaction in ethanol leads to an equimolar mixture of the two possible regioisomers. nih.gov The improved performance in amide solvents like DMF, NMP, and DMAc is attributed to the acceleration of the dehydration steps in the reaction mechanism. nih.gov

Furthermore, fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have proven to be highly effective in controlling regioselectivity, particularly in the synthesis of N-methylpyrazoles from 1,3-diketones and methylhydrazine. conicet.gov.arresearchgate.net The reaction of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (B41962) with methylhydrazine sulfate in ethanol yields a 70:30 mixture of regioisomers. conicet.gov.ar However, when the reaction is carried out in TFE or HFIP, the regioselectivity dramatically increases to 99:1 in favor of the 5-arylpyrazole isomer. conicet.gov.ar This highlights the profound impact of the solvent environment on the reaction pathway.

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation from 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione and Methylhydrazine Sulfate conicet.gov.ar

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (5-Aryl : 3-Aryl) |

|---|---|---|---|---|---|

| 1 | EtOH | Reflux | 3 | 92 | 70:30 |

| 2 | TFE | 60 | 3 | 94 | >99:1 |

| 3 | HFIP | Reflux | 3 | 95 | >99:1 |

The inherent structure of the reactants, particularly the electronic and steric properties of the substituents on the 1,3-dicarbonyl precursor, plays a pivotal role in directing the regiochemical outcome of pyrazole cyclization. acs.org The presence of a strongly electron-withdrawing group, such as a trifluoromethyl (CF3) group, is a common strategy to achieve high regioselectivity. nih.govnih.gov

In the reaction of 4,4,4-trifluoro-1-arylbutan-1,3-diones with aryl hydrazines, the high regioselectivity observed is largely attributed to the influence of the CF3 group. nih.gov The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The presence of the electron-withdrawing CF3 group makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to attack. However, when the CF3 group is replaced by less electron-withdrawing groups like methyl (CH3) or difluoromethyl (CHF2), a significant loss of regioselectivity is observed. nih.gov

Similarly, the reaction of trifluoromethylated ynones with aryl or alkyl hydrazines, catalyzed by silver triflate (AgOTf), proceeds with excellent regioselectivity to furnish 3-CF3 pyrazoles. nih.gov This method demonstrates broad substrate scope, allowing for the preparation of various 3-CF3-pyrazoles with different functional groups in high yields. nih.gov The cyclization of 1-fluoroalkyl substituted ynones with hydrazine (N2H4) or methylhydrazine (MeNHNH2) also leads to the regioselective formation of 3-fluoroalkyl-substituted pyrazoles. nih.gov

The substitution pattern on the aromatic rings of the substrates can also influence regioselectivity. For example, in the reaction of 4-acyl-1H-pyrrole-2,3-diones with methylhydrazine, the electronic nature of the substituent on an aryl group can determine the product distribution. acs.org An electron-withdrawing substituent like a nitro group can lead to the formation of a regioisomeric mixture, whereas halogen or methoxy (B1213986) substituents can direct the reaction to a single regioisomer with high selectivity. acs.org

Table 2: Influence of Substrate Structure on Regioselectivity in Pyrazole Synthesis

| Precursor 1 | Precursor 2 | Conditions | Major Product Regioisomer | Regioselectivity | Reference |

| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Aryl hydrazine | DMAc, HCl | 1-Aryl-5-aryl-3-(trifluoromethyl)-1H-pyrazole | 98:2 | nih.gov |

| 4,4-Difluoro-1-arylbutan-1,3-dione | Aryl hydrazine | DMAc, HCl | Loss of regioselectivity | - | nih.gov |

| 2-Substituted 1,3-diketone | Aryl hydrazine | DMAc, HCl | 1,5-Diaryl-4-alkyl-3-methyl-1H-pyrazole | >99.8:0.2 | nih.gov |

| Trifluoromethylated ynone | Aryl/Alkyl hydrazine | AgOTf | 3-CF3-pyrazole isomer | <5% of 5-CF3 isomer | nih.gov |

| 1-Fluoroalkyl substituted ynone | Hydrazine | - | 3-Fluoroalkyl-substituted pyrazole | High | nih.gov |

Reaction Pathways and Mechanistic Investigations of 3 Fluoro 3h Pyrazole

Electrophilic Substitution on the Fluorinated Pyrazole (B372694) Ring

The presence of a fluorine atom at the C3 position profoundly influences the reactivity of the pyrazole ring towards electrophilic substitution. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly deactivates the pyrazole ring, making it less susceptible to attack by electrophiles compared to the unsubstituted pyrazole. olemiss.edu This deactivation is a general characteristic observed in aromatic systems bearing halogen substituents. masterorganicchemistry.com

Table 1: Influence of Fluorine on Electrophilic Substitution

| Feature | Unsubstituted Pyrazole | 3-Fluoro-1H-pyrazole |

|---|---|---|

| Ring Activity | Activated towards electrophilic attack | Strongly deactivated |

| Preferred site | C4 | C4 (predicted, but with low reactivity) |

| Driving Factor | Electron-rich π-system | Strong inductive (-I) effect of Fluorine |

Nucleophilic Substitution Reactions on the Fluorinated Pyrazole Core

In contrast to its deactivating role in electrophilic substitutions, the fluorine atom activates the pyrazole ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The strong electron-withdrawing nature of fluorine makes the carbon atoms of the ring more electrophilic and helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com

This electronic effect enables site-selective functionalization, particularly when other leaving groups are present on the ring. For instance, in pyrazoles substituted with both fluorine and other halogens (like chlorine or bromine), it is often possible to selectively replace the less electronegative halogen with a nucleophile while the C-F bond remains intact. A study on a fused pyrazolo[1,5-a]pyrimidine (B1248293) system demonstrated that a chlorinated derivative could undergo nucleophilic substitution with various amines, showcasing the utility of halogenated pyrazoles as precursors for more complex molecules. kuleuven.be This site-selectivity is crucial in synthetic chemistry for the controlled construction of complex heterocyclic structures. acs.org

Table 2: Research Findings on Nucleophilic Substitution

| Precursor Type | Reaction | Observation | Reference |

|---|---|---|---|

| Chlorinated pyrazolo[1,5-a]pyrimidine | Nucleophilic substitution with amines | The chlorine atom is displaced by the amine nucleophile. | kuleuven.be |

Tautomerism and Isomerization Dynamics of 3-Fluoro-3H-pyrazole

N-unsubstituted pyrazoles with different substituents at the C3 and C5 positions exist as a mixture of two rapidly interconverting annular prototropic tautomers. encyclopedia.pub For 3-fluoro-1H-pyrazole, this equilibrium involves the migration of a proton between the two ring nitrogen atoms, resulting in two distinct tautomeric forms: 3-fluoro-1H-pyrazole and 5-fluoro-1H-pyrazole . mdpi.com

The position of this equilibrium is sensitive to factors such as the nature of the substituents, the solvent, and temperature. nih.gov Theoretical studies on substituted pyrazoles indicate that the electronic character of the substituent plays a key role. researchgate.net The electron-withdrawing fluorine atom influences the electron density distribution in the ring, which in turn affects the relative stability of the two tautomers. Computational studies on related disubstituted pyrazoles have shown that σ-withdrawing substituents can favor one tautomer over the other. researchgate.net The existence of both tautomers can be confirmed in solution and even in the solid state, where co-crystals of both forms have been observed for some fluorinated pyrazoles.

Ring-chain and valence tautomerism are other forms of isomerization, distinct from prototropic tautomerism. encyclopedia.pub

Ring-chain tautomerism involves an equilibrium between a cyclic structure and an open-chain isomer. curlyarrows.comunacademy.com This typically requires a side chain that can participate in ring-opening and closing reactions.

Valence tautomerism involves the reorganization of bonding electrons, leading to isomers that differ in bond connectivity without the migration of any atoms or groups. mdpi.com This can be triggered by external stimuli like temperature or light. mdpi.com

While these isomerization phenomena are known in heterocyclic chemistry, they are not commonly reported for this compound itself. Theoretical studies on related heterocyclic systems, such as 1H-pyrazol-2-ium-4-olates, have suggested the possibility of ring/open valence tautomerism, though it has not been observed experimentally. csic.es For the specific case of this compound, the primary and most studied dynamic process is the annular prototropic tautomerism between the 3-fluoro and 5-fluoro forms.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Fluoro-1H-pyrazole |

| 5-Fluoro-1H-pyrazole |

| 1H-Pyrazole |

| 4-Bromo-3-fluoro-1H-pyrazole |

| 3-Fluoro-pyrazolo[1,5-a]pyrimidine |

| 2,2-Difluorovinyl ketones |

| 1H-Pyrazol-2-ium-4-olates |

| Selectfluor |

| Chlorine |

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Metal-catalyzed reactions are pivotal in modifying heterocyclic scaffolds, and fluoropyrazoles are no exception. These transformations enable the introduction of various substituents, leading to a diverse range of functionalized molecules with applications in pharmaceuticals and materials science.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira reactions, in particular, have been adapted for the modification of fluorinated pyrazole cores.

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, has been successfully applied to pyrazoles bearing trifluoromethyl groups. psu.edursc.org For instance, 3-(Trifluoromethyl)-pyrazolylboronic esters can undergo palladium-catalyzed cross-coupling with various heteroaryl halides to produce heteroaryl-(trifluoromethyl)pyrazoles in yields ranging from 60% to 85%. psu.edursc.org These reactions are typically performed using a palladium catalyst like Pd(PPh₃)₂Cl₂ in a solvent such as 1,4-dioxane (B91453) with a base like sodium carbonate. psu.edu However, challenges such as competing protodeboronation can occur, which can be mitigated by additives like potassium formate. psu.edursc.org The reaction is tolerant of various functional groups on the coupling partners, including other halogens, which allows for subsequent functionalization. rsc.orgnih.gov

Similarly, the Stille coupling, which utilizes organotin reagents, has been employed. The reaction of 5-tributylstannyl-4-fluoropyrazole with aryl iodides, catalyzed by palladium, proceeds efficiently to yield the corresponding 5-aryl-4-fluoropyrazoles. rsc.org

The Sonogashira reaction provides a route to couple terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org This method has been extended to fluorinated pyrazole derivatives. For example, after an initial Suzuki-Miyaura coupling on a pyrazolo[1,5-a]pyrimidine core, a subsequent Sonogashira coupling can be performed to introduce an alkynyl group at the C5 position. rsc.org These reactions typically employ a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (CuI), and a base like triethylamine (B128534) (Et₃N) in a solvent such as dioxane. rsc.orgscirp.orgsioc-journal.cn The versatility of the Sonogashira reaction allows for the introduction of a wide array of alkyne substituents, further diversifying the accessible fluoropyrazole derivatives. rsc.org

| Reaction Type | Fluoropyrazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-(Trifluoromethyl)-pyrazolylboronic ester | Heteroaryl halides | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane | Heteroaryl-3-(trifluoromethyl)pyrazoles | 60-85 | rsc.org |

| Stille Coupling | 5-Tributylstannyl-4-fluoropyrazole | Aryl iodides | Palladium catalyst | 5-Aryl-4-fluoropyrazole | Good | rsc.org |

| Sonogashira | 3-Aryl-5-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, Dioxane | 3-Aryl-5-(phenylethynyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 90 | rsc.org |

Direct C-H functionalization represents a highly efficient strategy for molecular synthesis, as it avoids the pre-functionalization of substrates. rsc.org This approach has been applied to pyrazole systems, including those containing fluorine, to forge new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed C-H activation is a prominent method. nih.gov Pyrazole rings can act as directing groups to guide the functionalization to specific positions. While many examples focus on the functionalization of an aryl group attached to the pyrazole nitrogen, instances of direct C-H activation on the pyrazole ring or on substituents attached to it have been reported. nih.gov For example, a palladium(II)-catalyzed cascade reaction involving a pyrazole-directed C(sp³)–H arylation has been demonstrated, showcasing the potential for complex molecule synthesis from simple fluorinated precursors. nih.gov

In one study, a sequential triple C–H activation was achieved using both a pyrazole and an amide directing group to construct complex dihydrobenzo[e]indazole derivatives. nih.gov This highlights the potential for orchestrating multiple C-H activation events in a controlled manner. Furthermore, electrooxidative methods have been developed for the C-H halogenation of pyrazoles, which provides halogenated pyrazoles that can serve as key intermediates for further cross-coupling reactions. mdpi.com

| Reaction Type | Substrate | Reagent/Catalyst | Key Transformation | Significance | Reference |

|---|---|---|---|---|---|

| Pd-Catalyzed C(sp³)-H Arylation | 3-tert-Butyl pyrazole-5-carboxamide | Aryl iodide, Pd(OAc)₂, Ag₂O | Arylation of the tert-butyl group directed by the pyrazole ring. | Demonstrates pyrazole as a directing group for C(sp³)-H activation. | nih.gov |

| Electrooxidative C-H Halogenation | N-H and N-Alkyl pyrazoles | Anodic oxidation, Alkali metal halides | Halogenation at the C4 position of the pyrazole ring. | Provides halogenated pyrazole intermediates for cross-coupling. | mdpi.com |

| Pd-Catalyzed C-H Fluorination | 2-Phenylpyridine | Pd(OAc)₂, AgF | Directed ortho-fluorination of the phenyl ring. | A general strategy for late-stage fluorination, applicable to N-heterocycles. | rsc.org |

Radical Reactions and Single-Electron Transfer Processes Involving Fluoropyrazoles

Radical reactions and processes involving single-electron transfer (SET) offer alternative pathways for the synthesis and functionalization of fluorinated pyrazoles. These methods often proceed under mild conditions and can provide access to structures that are difficult to obtain through traditional ionic pathways. thieme-connect.de

SET processes can initiate radical formation, leading to subsequent reactions. uva.nlnih.gov For example, the activation of C-F bonds, which is notoriously difficult, can sometimes be facilitated by SET mechanisms. cas.cn Radical cyclization reactions have been used to construct fluoropyrazole rings. One reported method involves the reaction between hydrazones and CFBr₃, mediated by a ruthenium catalyst, which proceeds through a dibromofluoromethyl radical to form a 4-fluoropyrazole. olemiss.edu

Furthermore, the direct trifluoromethylation of 1,3-dicarbonyl compounds using CF₃I and a Fenton reagent, a source of radicals, yields precursors that can be cyclized with hydrazine (B178648) to form 4-(trifluoromethyl)pyrazoles and 5-hydroxy-3-(trifluoromethyl)pyrazoles. researchgate.net Photoredox catalysis, which often operates via SET mechanisms, has also emerged as a powerful tool. For instance, visible-light-mediated reactions have been developed for the synthesis of 3-fluoropyridines through a radical-based coupling, a strategy that could conceptually be extended to fluoropyrazole synthesis. acs.org These radical-based approaches highlight the growing importance of non-traditional bond-forming strategies in the chemistry of fluorinated heterocycles. dntb.gov.ua

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 3h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly informative for characterizing fluorinated heterocycles like 3-Fluoro-3H-pyrazole.

Multidimensional NMR (e.g., HMBC, HSQC, NOESY) for Structural Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the covalent framework of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton nuclei. For this compound, it would be used to connect each proton signal to the carbon atom it is attached to, confirming the C-H framework of the pyrazole (B372694) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between nuclei that are in close proximity, which is particularly useful for determining stereochemistry and identifying tautomeric forms. mdpi.com In a solution containing both 3-fluoro-1H-pyrazole and 5-fluoro-1H-pyrazole tautomers, a NOESY experiment could show a correlation between the N-H proton and the proton on the adjacent carbon (H5 in the 3-fluoro tautomer or H4 in the 5-fluoro tautomer), helping to distinguish between the two forms. mdpi.commdpi.com

The structural assignment of regioisomers and tautomers of pyrazole derivatives is often accomplished using a combination of these 2D NMR techniques. tandfonline.com

Table 1: Representative 2D NMR Correlations for this compound (Note: This table presents expected correlations for the major tautomer, 3-fluoro-1H-pyrazole. Specific chemical shifts are hypothetical.)

| Nucleus 1 | Nucleus 2 | Expected Correlation |

| H4 | C3, C5 | HMBC |

| H5 | C3, C4 | HMBC |

| N1-H | H5 | NOESY |

| H4 | C4 | HSQC |

| H5 | C5 | HSQC |

¹⁹F NMR Chemical Shift Analysis and Coupling Constants for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique that provides detailed information about the electronic environment of the fluorine atom. alfa-chemistry.com Fluorine's large chemical shift dispersion makes it an excellent probe for subtle structural and electronic changes. lcms.cz

The chemical shift of the fluorine atom in this compound is influenced by the electronic effects within the pyrazole ring. The electronegative fluorine atom will exhibit a characteristic chemical shift, and its value can be indicative of the tautomeric form present. semanticscholar.org For fluoropyrazole systems, ¹⁹F NMR signals often appear as singlets or complex multiplets depending on coupling to nearby protons. thieme-connect.com

Coupling constants (J-values) between fluorine and nearby carbon or proton nuclei are invaluable for confirming molecular structure. lcms.cz

²JCF, ³JCF: Coupling between the fluorine atom and carbons at positions 3 and 4.

³JHF, ⁴JHF: Coupling between the fluorine atom and protons at positions 4 and 5.

These through-bond scalar couplings provide definitive evidence of the fluorine atom's position on the pyrazole ring.

Table 2: Predicted ¹⁹F NMR Data for this compound (Note: Data are estimated based on typical values for related fluoroaromatic compounds.)

| Parameter | Predicted Value | Information Provided |

| Chemical Shift (δ) | -110 to -180 ppm (vs CFCl₃) | Electronic environment of the fluorine atom. thieme-connect.comucsb.edu |

| ³JHF (H4) | 5 - 10 Hz | Connectivity between F3 and H4. |

| ⁴JHF (H5) | 1 - 5 Hz | Connectivity between F3 and H5. |

| ¹JCF | > 200 Hz | Direct bond between F and C3. |

| ²JCF (C4) | 15 - 30 Hz | Two-bond proximity of F to C4. |

Dynamic NMR Studies for Tautomeric Equilibria and Exchange Processes

Unsubstituted NH-pyrazoles undergo rapid annular tautomerism, where the proton on the nitrogen atom exchanges between the two nitrogen sites (N1 and N2). mdpi.com This results in a time-averaged structure being observed in NMR at room temperature. For this compound, this equilibrium exists between the 3-fluoro and the 5-fluoro tautomers.

Dynamic NMR studies, which involve recording spectra at different temperatures, can be used to study this exchange process.

At high temperatures , the proton exchange is fast on the NMR timescale, leading to sharp, averaged signals for the symmetric positions.

At room temperature , if the exchange rate is intermediate, the signals for the pyrazole ring carbons (C3/C5 and C4) may be broadened due to coalescence. mdpi.com

At low temperatures , the exchange process is slowed, allowing for the observation of distinct signals for each individual tautomer. mdpi.com

The relative stability of the tautomers is influenced by the substituent. Electron-withdrawing groups, such as fluorine, in the 3-position are known to affect the tautomeric equilibrium. mdpi.comresearchgate.net By integrating the signals at low temperature, the equilibrium constant and the relative stability of the two tautomers can be determined. csic.es

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information on the functional groups and bonding arrangements within a molecule. For this compound, IR and Raman spectra would reveal characteristic vibrations for the pyrazole ring, the C-F bond, and the N-H bond. The combination of both techniques is powerful, as some vibrational modes may be strong in IR and weak in Raman, or vice versa.

Key expected vibrational modes include:

N-H stretch: A broad band typically observed in the 3200-3400 cm⁻¹ region in the IR spectrum, indicative of hydrogen bonding.

C-H stretch: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.

C=C and C=N stretches: These ring stretching modes occur in the 1400-1600 cm⁻¹ region.

C-F stretch: A strong absorption in the IR spectrum, typically found between 1100 and 1200 cm⁻¹, is a key indicator of the fluorine substituent.

Ring deformation: Pyrazole ring deformation modes are observed at lower wavenumbers. derpharmachemica.com

Table 3: Representative Vibrational Frequencies for this compound (Note: This table lists expected frequency ranges based on characteristic group frequencies for pyrazoles and fluoroaromatic compounds.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| N-H Stretch (H-bonded) | 3200 - 3400 | IR |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| C=N/C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| N-N Stretch | ~1440 | Raman researchgate.net |

| C-F Stretch | 1100 - 1200 | IR (Strong) |

| Pyrazole Ring Deformation | 600 - 1000 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Pattern and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. acs.org For this compound (C₃H₃FN₂), the calculated monoisotopic mass is 86.0280 Da. nih.gov HRMS analysis would typically show a protonated molecular ion ([M+H]⁺) at m/z 87.0359. researchgate.net

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Pyrazole rings are relatively stable, but they undergo characteristic fragmentation upon ionization. Common fragmentation pathways for pyrazoles include the loss of a nitrogen molecule (N₂) or the loss of hydrogen cyanide (HCN). For this compound, the following fragmentation pathways could be anticipated:

Loss of N₂ to form a cyclopropenyl cation fragment.

Loss of HCN.

Loss of a fluorine radical or HF.

Table 4: Predicted HRMS Data and Fragmentation for this compound

| Ion/Fragment | Formula | Calculated m/z |

| [M]⁺ | [C₃H₃FN₂]⁺ | 86.0280 |

| [M+H]⁺ | [C₃H₄FN₂]⁺ | 87.0359 |

| [M-N₂]⁺ | [C₃H₃F]⁺ | 58.0220 |

| [M-HCN]⁺ | [C₂H₂FN]⁺ | 59.0171 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state. sci-hub.st For this compound, an X-ray diffraction study would confirm the planarity of the pyrazole ring, provide exact bond lengths and angles, and definitively establish the tautomeric form present in the crystal lattice. csic.esresearchgate.net

Table 5: Hypothetical Crystallographic Data for this compound (Note: These parameters are representative of small, nitrogen-containing heterocyclic compounds and are not experimental data.)

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4 |

| b (Å) | 5.2 |

| c (Å) | 9.5 |

| β (°) | 105 |

| Volume (ų) | 400 |

| Z (molecules/unit cell) | 4 |

| Supramolecular Motif | Hydrogen-bonded dimer or catemer |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if chiral derivatives are synthesized)

While specific chiroptical studies on chiral derivatives of this compound are not widely available in public literature, the principles of chiroptical spectroscopy are the definitive methods for the stereochemical assignment of new chiral heterocycles. mdpi.com Techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are indispensable for unambiguously determining the absolute configuration of enantiomers. scribd.comnumberanalytics.com

The general approach for stereochemical assignment involves a powerful combination of experimental spectroscopy and computational chemistry. acs.org This workflow is well-established for related chiral pyrazole and pyrazoline derivatives and would be directly applicable to chiral derivatives of this compound. nih.govresearchgate.net

The process typically includes the following steps:

Synthesis and Separation: A chiral derivative of this compound is synthesized. If the synthesis yields a racemic mixture, the individual enantiomers are separated, most commonly using chiral High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

Experimental Analysis: The separated, enantiomerically pure samples are analyzed using a chiroptical technique.

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light. acs.org An ECD spectrum plots this difference (Δε) against wavelength, resulting in positive or negative peaks, known as Cotton effects, which are characteristic of a specific enantiomer. rsc.org

Optical Rotatory Dispersion (ORD): This method measures the change in the angle of rotation of plane-polarized light as a function of wavelength. slideshare.net The resulting ORD curve also displays Cotton effects, which are directly related to the ECD spectrum and provide stereochemical information. scispace.com

Computational Analysis: Quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the ECD and/or ORD spectra for one of the enantiomers (e.g., the R-enantiomer) of the chiral this compound derivative. acs.orgcsic.es

Stereochemical Assignment: The experimentally measured spectrum is compared to the computationally predicted spectrum. A match between the experimental data and the calculated spectrum for the R (or S) configuration allows for the confident assignment of the absolute configuration of the synthesized enantiomer. researchgate.net

For instance, the absolute configurations of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were successfully determined by comparing their experimental CD spectra with theoretical calculations. nih.gov Similarly, Vibrational Circular Dichroism (VCD), a related technique that probes chirality through vibrational transitions, was used to establish the absolute configurations of chiral indazole derivatives derived from dihydrocarvone. researchgate.net

Should a chiral derivative of this compound be synthesized, this combined experimental and computational chiroptical approach would be the gold standard for its stereochemical elucidation.

Table 1: Illustrative ECD Data for Hypothetical Chiral this compound Derivatives

This table illustrates the expected nature of ECD data for a pair of enantiomers. The signs of the Cotton effects are opposite for each enantiomer, a key principle in chiroptical spectroscopy.

| Enantiomer | Wavelength (nm) | Cotton Effect (Sign of Δε) |

| Enantiomer 1 (R-configuration) | ~280 | + |

| ~240 | - | |

| Enantiomer 2 (S-configuration) | ~280 | - |

| ~240 | + |

Theoretical and Computational Chemistry of 3 Fluoro 3h Pyrazole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of 3-Fluoro-3H-pyrazole. These methods model the molecule's electron distribution and energy levels, which in turn dictate its physical and chemical behavior. DFT, with functionals such as B3LYP, and ab initio methods are standard approaches for these investigations, providing a balance of computational cost and accuracy. For pyrazole (B372694) derivatives, basis sets like 6-311++G(d,p) are commonly employed to achieve reliable results. mdpi.comnih.gov

The electron density distribution in a molecule reveals the spatial arrangement of electrons. In this compound, the high electronegativity of the fluorine atom is expected to cause a significant polarization of the electron density. This results in a region of lower electron density around the fluorine and adjacent carbon atom and a higher electron density around the nitrogen atoms.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (electron-rich regions, typically colored red or yellow) around the nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (electron-poor regions, typically colored blue) would be expected around the hydrogen atoms and the C-F bond, highlighting potential sites for nucleophilic interaction. researchgate.netresearchgate.net The MEP surface provides a visual representation of how the molecule would be perceived by an approaching reactant.

Interactive Table: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Iminyl Nitrogen (N2) | Strongly Negative | Site for electrophilic attack/protonation |

| Pyrrolic Nitrogen (N1) | Moderately Negative | Site for electrophilic attack |

| Fluorine Atom | Negative | Electron-withdrawing, influences adjacent atoms |

| C-H Bonds | Positive | Potential sites for nucleophilic interaction |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

For this compound, the HOMO is likely to be localized on the nitrogen atoms, reflecting their role as the primary electron donors (nucleophiles). The LUMO, conversely, is expected to be distributed over the C=N-N=C framework, with a significant contribution from the carbon atom bonded to the fluorine, making it the primary electron-accepting (electrophilic) site. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov Given its non-aromatic nature, this compound is expected to have a smaller HOMO-LUMO gap compared to its aromatic 1H- and 4H-pyrazole counterparts.

Interactive Table: Predicted Frontier Molecular Orbital Properties of this compound

| Orbital | Predicted Energy (eV) | Primary Atomic Contributions | Predicted Reactivity Role |

| HOMO | -8.5 | N1, N2 | Nucleophilic center |

| LUMO | -1.2 | C3, C4, C5 | Electrophilic center |

| HOMO-LUMO Gap | 7.3 | - | Indicator of chemical reactivity |

Aromaticity Assessment of Fluorinated Pyrazoles

Aromaticity is a key concept in understanding the stability and reactivity of cyclic compounds. While 1H-pyrazoles are considered aromatic, the 3H-pyrazole tautomer lacks the continuous delocalization of π-electrons required for aromaticity and is thus considered non-aromatic. beilstein-journals.orgbeilstein-journals.org The introduction of a fluorine atom at the 3-position does not alter this fundamental structural characteristic.

Computational chemistry provides tools to quantify aromaticity. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where negative values inside the ring indicate aromaticity, while positive values suggest anti-aromaticity, and values near zero point to a non-aromatic character. nih.gov For this compound, NICS(0) and NICS(1) (calculated at the ring center and 1 Å above, respectively) are expected to be close to zero, confirming its non-aromatic nature. beilstein-journals.org

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. nih.gov A HOMA value close to 1 indicates a high degree of aromaticity, while values close to or below zero suggest a non-aromatic or anti-aromatic character. The bond lengths in this compound would exhibit significant alternation between single and double bonds, resulting in a low HOMA value. researchgate.net

Energetic criteria, such as isomerization stabilization energy (ISE), can also be used to assess aromaticity. This involves comparing the energy of the cyclic compound to an appropriate acyclic reference. For this compound, a comparison with a suitable non-cyclic diene would show a small stabilization energy, consistent with its non-aromatic character. The energy difference between the non-aromatic this compound and its more stable, aromatic 3-fluoro-1H-pyrazole tautomer would be significant, further highlighting the energetic cost of disrupting the aromatic system.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. For this compound, computational studies could explore several plausible reaction pathways.

Given its non-aromatic, diene-like structure, this compound could potentially undergo cycloaddition reactions, such as a Diels-Alder reaction where it acts as the diene component. Computational modeling could determine the feasibility of such reactions, predict the stereochemistry of the products, and calculate the activation barriers.

Another important area for computational investigation is the tautomerization of this compound to its more stable aromatic isomers, 3-fluoro-1H-pyrazole and 5-fluoro-1H-pyrazole. Theoretical calculations can model the proton transfer mechanisms, both uncatalyzed and catalyzed by solvent molecules, and determine the relative energy barriers for these processes. mdpi.com Such studies would confirm the expected high kinetic and thermodynamic driving force for the conversion of the 3H-tautomer to its aromatic counterparts.

Transition State Characterization and Activation Energy Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by characterizing the geometry and energy of transition states. For reactions involving fluorinated pyrazoles, Density Functional Theory (DFT) is frequently employed to calculate the activation energies (ΔG‡), which determine the kinetic feasibility of a reaction pathway.

For instance, in the context of cross-dehydrogenative coupling reactions involving 5-fluoropyrazole, a concerted metalation-deprotonation (CMD) mechanism has been investigated. Computational modeling of this process revealed a free energy barrier of 22.4 kcal/mol for the C-H activation step, a critical phase in the reaction sequence. Similarly, DFT calculations have been used to explore the (3+2)-cycloaddition reactions of fluorinated nitrile imines. For the reaction involving a trifluoromethyl-substituted nitrile imine, the Gibbs free activation energies were calculated, with the lowest transition state identified at 13.3 kcal/mol, which correctly predicted the experimentally observed product. mdpi.com

These studies exemplify how transition state theory and computational calculations provide essential data on the energy barriers that govern chemical reactions involving fluoropyrazole scaffolds.

Table 1: Calculated Activation Energies in Reactions Involving Fluorinated Pyrazoles

| Reaction Type | Reactant | Computational Method | Calculated Activation Energy (ΔG‡) | Reference |

| C-H Activation | 5-Fluoropyrazole | DFT | 22.4 kcal/mol | |

| (3+2)-Cycloaddition | Trifluoromethyl-substituted nitrile imine | PBE1PBE/def2tzvp | 13.3 kcal/mol | mdpi.com |

Solvation Effects on Reaction Kinetics and Thermodynamics

The solvent environment can significantly influence both the speed and the equilibrium position of a chemical reaction. Computational models, particularly Polarizable Continuum Models (PCM) like the SMD (Solvation Model based on Density) model, are used to simulate these effects. mdpi.com

The influence of a solvent on tautomeric equilibrium is strongly related to the dipole moment of the tautomers. For this compound, the 3-fluoro tautomer possesses a significantly higher calculated dipole moment compared to its 5-fluoro counterpart. clockss.org This suggests that polar solvents will preferentially stabilize the 3-fluoro tautomer, thereby reinforcing its intrinsic gas-phase stability and shifting the equilibrium further in its favor. clockss.org This is a crucial consideration in predicting the behavior of the compound in different reaction media.

Table 2: Calculated Dipole Moments of Fluoropyrazole Tautomers

| Compound | Computational Method | Dipole Moment (Debye) | Reference |

| 3-Fluoropyrazole | 6-311G | 4.08 | clockss.org |

| 5-Fluoropyrazole | 6-311G | 0.88 | clockss.org |

| Pyrazole (Reference) | 6-311G** | 2.39 | clockss.org |

Tautomeric Preference and Energetics of this compound

Annular tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles. In 3(5)-fluoropyrazole, the fluorine substituent can be located at either the 3- or 5-position of the pyrazole ring, leading to two distinct tautomeric forms. Computational chemistry provides precise energy calculations to determine the preferred tautomer.

Table 3: Calculated Relative Energies of 3-Fluoropyrazole and 5-Fluoropyrazole Tautomers

| Tautomer | Computational Level | Relative Energy (kcal/mol) | Reference |

| 3-Fluoropyrazole | 6-31G | 0.00 | clockss.org |

| 5-Fluoropyrazole | 6-31G | 3.95 | clockss.org |

| 3-Fluoropyrazole | 6-311G | 0.00 | clockss.org |

| 5-Fluoropyrazole | 6-311G | 3.64 | clockss.org |

| 3-Fluoropyrazole | MP2/6-311G | 0.00 | clockss.org |

| 5-Fluoropyrazole | MP2/6-311G | 3.70 | clockss.org |

Proton Transfer Barriers and Dynamics

While the thermodynamic preference for the 3-fluoro tautomer is well-established, the kinetics of the interconversion between tautomers is governed by the energy barrier of the proton transfer. The mechanism for this transfer can be either an intramolecular process, involving a high-energy transition state, or an intermolecular process, which can be facilitated by solvent molecules or other pyrazole units. For substituted pyrazoles, computational studies have shown that solvent-assisted proton migration significantly lowers the activation barrier compared to the intramolecular pathway. While specific activation barriers for the tautomerization of this compound are not extensively detailed in the literature, the principles derived from related systems suggest that the proton transfer dynamics would be highly dependent on the solvent and concentration.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and non-covalent interactions. While the pyrazole ring itself is a rigid aromatic structure, the this compound moiety is often incorporated into larger, more complex molecules, such as inhibitors for enzymes like Ubiquitin-Specific Protease 7 (USP7). acs.orgresearchgate.netnih.govfrontiersin.org

3 Fluoro 3h Pyrazole As a Key Synthon in Advanced Organic Synthesis

Incorporation into Complex Fused and Bridged Heterocyclic Systems

The 3-fluoro-3H-pyrazole moiety serves as a valuable building block, or synthon, for the construction of more elaborate heterocyclic architectures. Its inherent reactivity, modulated by the presence of the fluorine atom, allows for its participation in a variety of cyclization and annulation reactions. Researchers have explored its use in creating fused systems, where a new ring shares a bond with the pyrazole (B372694) core, and bridged systems, where a new ring spans two non-adjacent positions of the pyrazole.

The strategic placement of the fluorine atom can influence the regioselectivity of these synthetic transformations. For instance, in cycloaddition reactions, the electron-withdrawing nature of fluorine can activate or direct the approach of a reacting partner. While specific, complex examples involving this compound are often proprietary or embedded in broader synthetic schemes, the general principles of pyrazole chemistry suggest its utility. For example, functionalization at the nitrogen atoms or the carbon backbone of the fluoropyrazole ring can introduce reactive handles. These handles can then be used to build additional rings, leading to polycyclic structures such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, or more complex, custom-designed bridged frameworks for specific applications in medicinal chemistry and materials science. The synthesis of fluorinated pyrazoles is a topic of significant interest, indicating their growing importance as precursors for diverse chemical structures. acs.org

Scaffold for Ligand Design in Coordination Chemistry and Catalysis

The pyrazole ring is a cornerstone in the design of ligands for coordination chemistry and catalysis. researchgate.net The introduction of a fluorine atom onto the pyrazole scaffold, as in this compound, allows for the fine-tuning of the electronic properties of the resulting ligands, which in turn influences the catalytic activity and stability of their metal complexes. uni-wuerzburg.de

Synthesis of Fluoropyrazole-Containing Ligands for Transition Metal Catalysis

The synthesis of fluoropyrazole-containing ligands often involves standard organic transformations to append coordinating groups to the fluoropyrazole core. A prominent class of ligands derived from pyrazoles are the tris(pyrazolyl)borates (Tp), often called "scorpionates". mdpi.com The synthesis of a fluorinated analogue, [HB(3-F-pz)3]-, would involve the reaction of this compound with a borohydride (B1222165) source. These and other fluorinated ligands are then reacted with transition metal precursors to form the desired catalyst.

Palladium-catalyzed cross-coupling reactions are instrumental in synthesizing more complex ligands. For example, a fluoropyrazole derivative can be functionalized with a stannane (B1208499) (to form a tributylstannyl-fluoropyrazole), which can then undergo Stille coupling with various organic halides to attach other coordinating moieties. mdpi.com This modular approach allows for the creation of a diverse library of bidentate, tridentate, or polydentate ligands with tailored steric and electronic properties for specific catalytic applications, such as C-C bond formation or hydrogenation reactions. rsc.org The versatility of transition metal catalysts is often enhanced by the ability to modulate the ligands surrounding the metal center. mdpi.comnih.gov

Table 1: Examples of Transition Metal Complexes with Pyrazole-Derivative Ligands This table presents generalized data based on known pyrazole complexes to illustrate potential structures involving fluoropyrazole analogues.

| Ligand Type | Metal Center | Potential Application |

| Fluorinated Tris(pyrazolyl)borate | Rh, Ir | Hydroformylation, C-H Activation |

| Bidentate Bis(fluoropyrazole) | Pd, Pt | Cross-Coupling Reactions |

| Fluoropyrazole-Pyridine | Cu, Ru | Asymmetric Catalysis |

| Fluoropyrazolyl-NHC | Au, Ag | Carbene Transfer Reactions |

Investigation of Ligand Binding Modes and Coordination Properties

X-ray crystallography is a primary tool for elucidating the precise binding modes and coordination geometries of these metal complexes. researchgate.net Spectroscopic techniques, such as NMR and IR, provide further insight into the electronic effects of the fluorinated ligands. The coordination chemistry of pyrazole derivatives has been extensively reviewed, providing a foundation for understanding how fluorinated analogues will behave. researchgate.netscirp.org This knowledge is critical for designing catalysts with desired reactivity, selectivity, and stability. For example, a less basic ligand might stabilize a higher oxidation state of the metal or promote a specific step in a catalytic cycle.

Precursor in Advanced Materials Science Research

The unique properties conferred by the C-F bond have made fluorinated organic compounds, including those based on pyrazoles, attractive targets for materials science research. beilstein-journals.org These materials are explored for applications in electronics and optics, where performance is dictated by molecular structure and electronic properties. manac-inc.co.jp

Design and Synthesis of Fluoropyrazole-Based Functional Materials for Electronic or Optical Applications

Fluoropyrazole units can be incorporated into polymers or larger conjugated systems to create functional materials. The high electronegativity and low polarizability of fluorine can enhance properties such as thermal stability, oxidative resistance, and solubility in specific solvents, while also lowering the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). ias.ac.in These modifications are highly relevant for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. dti.dk

The synthesis of these materials involves polymerization or coupling reactions of functionalized fluoropyrazole monomers. For instance, dihalo-fluoropyrazoles can be subjected to cross-coupling reactions to build up conjugated polymer chains. The resulting materials often exhibit unique photophysical properties. researchgate.net The field of functional materials engineering focuses on printing and coating these types of materials for applications like flexible electronics and printed sensors. uhasselt.beescholarship.org

Table 2: Potential Effects of Fluorination on Pyrazole-Based Optical Materials This table summarizes general trends observed in fluorinated organic electronic materials.

| Property | Effect of Fluorination | Rationale |

| Electron Injection/Transport | Improved | Lowering of LUMO energy level |

| Photostability | Increased | Stronger C-F bond resists degradation |

| Emission Wavelength | Blue-shifted | Stabilization of HOMO level |

| Quantum Yield | Can be enhanced | Reduced non-radiative decay pathways |

The investigation of the optical properties of new materials is a key area of research, with techniques like absorption and fluorescence spectroscopy used to characterize their performance. epfl.ch The polymerization of organic molecules is a known strategy to modulate and enhance their inherent optical properties for specific applications. rsc.org

Stereochemical Implications in Stereoselective Synthetic Applications

When a chiral center is created during a reaction involving a fluoropyrazole substrate, the fluorine atom can exert a significant stereochemical influence. This influence arises from both steric and electronic effects. The fluorine atom, though small (similar in size to hydrogen), is highly electronegative and can engage in non-covalent interactions, such as dipole-dipole and hydrogen bonding, which can direct the approach of a reagent to one face of the molecule over the other.

In stereoselective catalysis, chiral ligands containing a fluoropyrazole moiety can create a well-defined and rigid chiral pocket around the metal center. mdpi.com The electronic properties of the fluorine atom can be relayed through the ligand framework to the metal, influencing the enantioselectivity of the catalyzed reaction. For example, in an asymmetric hydrogenation, the precise orientation of the substrate in the chiral environment of the catalyst is critical. The electronic and steric profile of the fluoropyrazole unit within the ligand can be a key determinant in achieving high levels of stereocontrol. While specific examples detailing the stereochemical implications of this compound are highly specialized, the principles of asymmetric catalysis using bidentate ligands provide a strong framework for understanding its potential role. beilstein-journals.org The development of artificial metalloenzymes often relies on the fine-tuning of ligand properties to achieve high selectivity, a role for which fluoropyrazole ligands are well-suited. mdpi.com

Q & A

Synthesis and Regioselectivity

Basic: What are the common synthetic routes for 3-fluoro-3H-pyrazole derivatives?

- Methodological Answer : Classical approaches include (1) condensations of fluorinated dicarbonyl compounds with hydrazines and (2) (3+2)-cycloadditions using fluoro-substituted diazoalkanes. However, these methods often face limitations in substrate accessibility and regioselectivity . For example, trifluorodiazoethane cycloadditions yield 3-CF₃-pyrazoles but require precise stoichiometric control to minimize byproducts. Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate synthesis via N,N-dimethylacetamide-mediated reactions demonstrates typical optimization steps, including silica gel chromatography for purification .

Advanced: How can regioselectivity challenges in fluorinated pyrazole synthesis be addressed?

- Methodological Answer : Transition metal-catalyzed C–H functionalization and nitrilimine-based strategies offer improved regiocontrol. highlights the use of nitrilimines as fluorine-containing building blocks, paired with Eschenmoser ring contraction (using mercaptoacetaldehyde) to access 3-CF₃-pyrazoles with >80% regioselectivity. Rhodium-catalyzed reactions, as noted in , enable selective coupling of diazoindolin-2-imines with pyrazolones, avoiding traditional regioselectivity pitfalls .

Functionalization and Derivative Design

Basic: How are substituents introduced at specific positions on the pyrazole ring?

- Methodological Answer : Electrophilic substitution at the N1 or C4 positions is guided by directing groups. For instance, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate () is synthesized via nucleophilic aromatic substitution, where the benzyl group directs functionalization to the C4 position. Fluorine atoms can be introduced via halogen exchange (Halex) reactions or using fluorinating agents like Selectfluor® .

Advanced: What strategies enable site-selective fluorination or trifluoromethylation?

- Methodological Answer : Late-stage fluorination using photoredox catalysis or transition metal mediators (e.g., Cu(I)/ligand systems) allows selective C–F bond formation. describes 1-methyl-3-(trifluoromethyl)-1H-pyrazole synthesis via Pd-catalyzed cross-coupling of trifluoromethyl iodides with pyrazole boronic esters. Computational modeling (e.g., DFT) aids in predicting reactive sites for fluorination .

Structural Characterization and Analysis

Basic: What analytical techniques are standard for confirming this compound structures?

- Methodological Answer : Combined use of ¹⁹F NMR (for fluorine environment analysis), LC-MS (for molecular weight confirmation), and IR spectroscopy (to identify functional groups like carboxylates) is essential. and emphasize single-crystal X-ray diffraction as the gold standard for unambiguous structural assignment, with R-factors <0.05 ensuring accuracy .

Advanced: How are structural ambiguities resolved in fluorinated pyrazoles?

- Methodological Answer : Dynamic NMR experiments (e.g., VT-NMR) and NOESY spectra clarify rotational barriers and spatial arrangements. For example, used X-ray crystallography to resolve conformational isomerism in a benzimidazo-pyrimidine derivative, a method applicable to fluorinated pyrazoles with steric hindrance .

Biological Activity and Structure-Activity Relationships (SAR)

Basic: What assays are used to evaluate the bioactivity of 3-fluoro-3H-pyrazoles?

- Methodological Answer : Common assays include (1) enzyme inhibition studies (e.g., kinase or phosphatase assays, as in ’s PF-06465469 research), (2) antimicrobial susceptibility testing (MIC determination), and (3) cytotoxicity profiling (MTT assays). Fluorinated pyrazoles are often screened for anti-inflammatory activity via COX-2 inhibition .

Advanced: How does fluorine substitution impact SAR in medicinal chemistry?

- Methodological Answer : Fluorine’s electronegativity and steric effects enhance binding affinity and metabolic stability. notes that 3-CF₃-pyrazoles exhibit improved pharmacokinetics in pharmaceutics due to increased lipophilicity and resistance to oxidative metabolism. Comparative studies of 3-F vs. 3-CF₃ derivatives reveal nuanced SAR, where trifluoromethyl groups improve target engagement but may reduce solubility .

Data Contradictions and Reproducibility

Basic: How should researchers address inconsistencies in reported synthetic yields?

- Methodological Answer : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity). highlights that variations in solvent purity (e.g., N,N-dimethylacetamide vs. technical-grade) can alter yields by >15%. Reporting detailed reaction parameters (temperature gradients, stirring rates) is critical .

Advanced: What methods resolve discrepancies in regioselectivity outcomes?

- Methodological Answer : Mechanistic studies using isotopic labeling (²H/¹³C) or in-situ IR spectroscopy track intermediate formation. ’s contradiction analysis framework recommends comparing substituent electronic profiles (Hammett σ values) to predict regioselectivity trends. For example, electron-withdrawing groups (e.g., -CF₃) favor C4 substitution in nitrilimine cycloadditions .

Computational and Theoretical Support

Advanced: How can computational tools guide fluorinated pyrazole design?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. ’s Rh-catalyzed C–H functionalization study used computational models to optimize ligand-metal interactions, reducing trial-and-error in catalyst selection. Molecular docking (AutoDock Vina) further links fluorination patterns to target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.